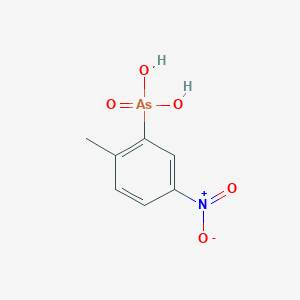
(2-Methyl-5-nitrophenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-5-nitrophenyl)arsonic acid is an organoarsenic compound with the chemical formula C7H8AsNO5. This compound is characterized by the presence of a methyl group, a nitro group, and an arsonic acid group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitrophenyl)arsonic acid typically involves the nitration of 2-methylphenyl arsonic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration process introduces a nitro group at the 5-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-5-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsonic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The arsonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of arsonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted arsonic acid derivatives.
Aplicaciones Científicas De Investigación
(2-Methyl-5-nitrophenyl)arsonic acid is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methyl-5-nitrophenyl)arsonic acid involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The nitro group and arsonic acid group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Nitrophenyl)arsonic acid: Similar structure but lacks the methyl group.
(4-Nitrophenyl)arsonic acid: Nitro group positioned differently on the benzene ring.
(2-Methyl-4-nitrophenyl)arsonic acid: Similar structure with different positioning of the nitro group.
Uniqueness
(2-Methyl-5-nitrophenyl)arsonic acid is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research applications.
Propiedades
Número CAS |
5434-38-8 |
|---|---|
Fórmula molecular |
C7H8AsNO5 |
Peso molecular |
261.06 g/mol |
Nombre IUPAC |
(2-methyl-5-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C7H8AsNO5/c1-5-2-3-6(9(13)14)4-7(5)8(10,11)12/h2-4H,1H3,(H2,10,11,12) |
Clave InChI |
QIYPYANJTKRINI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


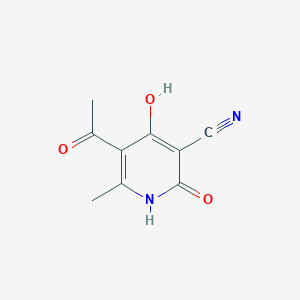
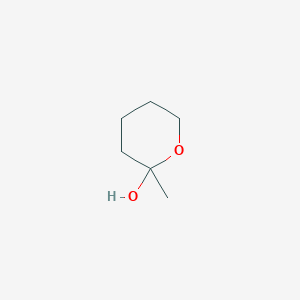
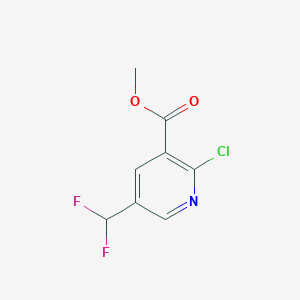

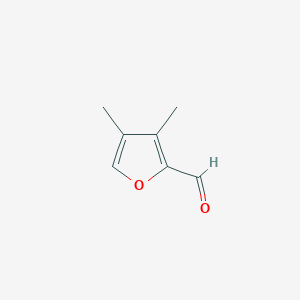
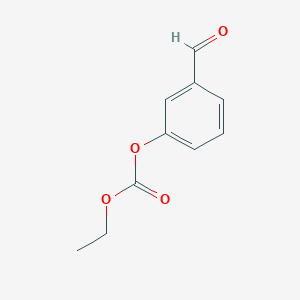

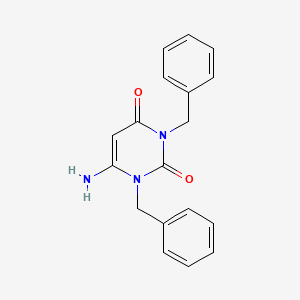

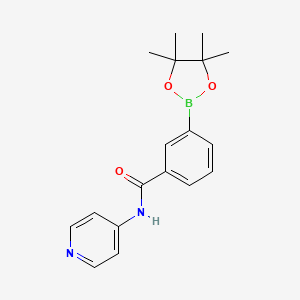
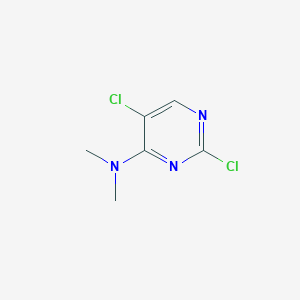
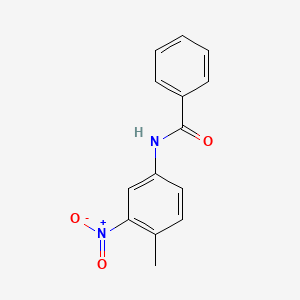
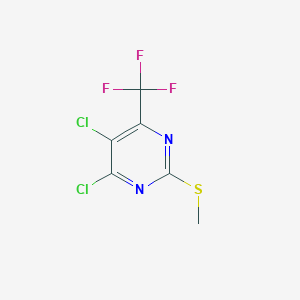
![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)
